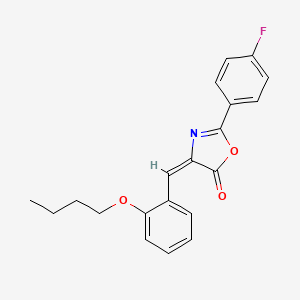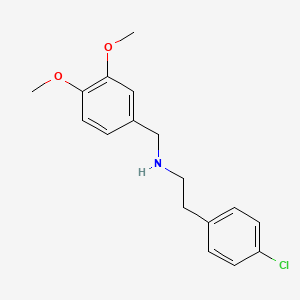![molecular formula C15H18N2O3 B4848133 2-{[3-(1H-indol-3-yl)propanoyl]amino}butanoic acid](/img/structure/B4848133.png)
2-{[3-(1H-indol-3-yl)propanoyl]amino}butanoic acid
Vue d'ensemble
Description
2-{[3-(1H-indol-3-yl)propanoyl]amino}butanoic acid, also known as tryptophan ethyl ester, is a modified form of the amino acid tryptophan. It is a synthetic compound that has been developed for use in scientific research.
Mécanisme D'action
The mechanism of action of 2-{[3-(1H-indol-3-yl)propanoyl]amino}butanoic acid is not fully understood. However, it is believed to act as a prodrug for 2-{[3-(1H-indol-3-yl)propanoyl]amino}butanoic acid, which is converted to serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
Studies have shown that 2-{[3-(1H-indol-3-yl)propanoyl]amino}butanoic acid can increase the levels of 2-{[3-(1H-indol-3-yl)propanoyl]amino}butanoic acid in the brain, which in turn can increase the production of serotonin. This can have a positive effect on mood, behavior, and cognition. However, the effects of 2-{[3-(1H-indol-3-yl)propanoyl]amino}butanoic acid on the body are not fully understood, and further research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[3-(1H-indol-3-yl)propanoyl]amino}butanoic acid in lab experiments is that it is a synthetic compound that can be easily produced and purified. It also has a high yield, which makes it cost-effective. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the use of 2-{[3-(1H-indol-3-yl)propanoyl]amino}butanoic acid in scientific research. One direction is to investigate its potential use as a treatment for mood disorders such as depression and anxiety. Another direction is to study its effects on cognition and behavior in animal models. Finally, further research is needed to determine its safety and efficacy in humans.
Applications De Recherche Scientifique
2-{[3-(1H-indol-3-yl)propanoyl]amino}butanoic acid has been used in scientific research to study the transport of 2-{[3-(1H-indol-3-yl)propanoyl]amino}butanoic acid across the blood-brain barrier. It has also been used to investigate the role of 2-{[3-(1H-indol-3-yl)propanoyl]amino}butanoic acid in the regulation of mood, behavior, and cognition.
Propriétés
IUPAC Name |
2-[3-(1H-indol-3-yl)propanoylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-12(15(19)20)17-14(18)8-7-10-9-16-13-6-4-3-5-11(10)13/h3-6,9,12,16H,2,7-8H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVJPFMSIOVVQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CCC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(1H-indol-3-yl)propanoyl]amino}butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(cyclopropylamino)-6,8-dimethylpyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4848054.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea](/img/structure/B4848059.png)
![2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B4848064.png)
![3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)aniline](/img/structure/B4848069.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4848078.png)


![2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4848093.png)
![2-{5-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4848107.png)
![N-(3-acetylphenyl)-N-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B4848112.png)
![methyl 2-{[(2-imino-8-methoxy-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4848124.png)

![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4848141.png)